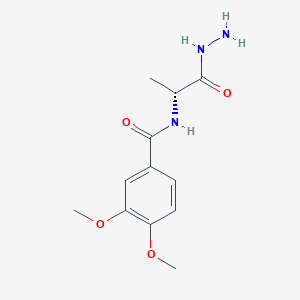

(R)-N-(1-Hydrazinocarbonylethyl)-3,4-dimethoxybenzamide

Description

(R)-N-(1-Hydrazinocarbonylethyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl core substituted with a hydrazinocarbonylethyl group in the R-configuration. The hydrazine moiety in its structure may confer unique binding properties, such as metal chelation or hydrogen-bonding interactions, making it a candidate for further investigation in drug discovery .

Properties

IUPAC Name |

N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-7(11(16)15-13)14-12(17)8-4-5-9(18-2)10(6-8)19-3/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMZFTQEEFFPDS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)NC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NN)NC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-(1-Hydrazinocarbonylethyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine moiety attached to a benzamide structure with methoxy substituents. Its molecular formula is , and it can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 272.28 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of methoxy groups could enhance the compound's ability to scavenge free radicals.

- Anticancer Properties : Some derivatives of benzamide compounds have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Hydrazine derivatives have been explored for their potential neuroprotective properties.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. While specific data on this compound is limited, insights can be drawn from analogous compounds:

Study 1: Anticancer Activity

A study evaluated the anticancer potential of hydrazine derivatives similar to this compound. Results indicated that these compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Study 2: Neuroprotection

Research on neuroprotective agents has highlighted the efficacy of hydrazine-based compounds in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and improve neuronal survival.

Comparison with Similar Compounds

Benzamide Derivatives with Hormone Receptor Modulation

- ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide): Structural Differences: Replaces the hydrazinocarbonylethyl group with a cyanopropylphenyl substituent. Activity: Acts as an allosteric antagonist of the FSH receptor, inhibiting cAMP and progesterone production in follicular cells at low concentrations but paradoxically increasing estradiol at higher doses . Key Insight: The cyanopropyl group enhances receptor interaction but introduces concentration-dependent dual effects, unlike the hydrazine group, which may stabilize binding without biphasic responses.

- ADX68692: Structural Feature: Contains an uncharacterized substituent distinct from ADX61623. Activity: Orally active in rats, disrupting the sexual cycle and reducing oocyte maturation. Modulates LH receptor activity, enhancing progesterone and reducing testosterone synthesis .

Antiviral Benzamide Derivatives

- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide: Structural Differences: Features an allylcarbamoyl and 4-chlorophenyl group. Comparison: The chlorophenyl group likely enhances hydrophobic interactions with the protease active site, while the hydrazinocarbonylethyl group in the target compound might improve solubility or reduce toxicity.

Cytotoxic and Anticancer Agents

- (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b): Structural Differences: Incorporates a bromophenyl-thiazole-hydrazine hybrid and a furan ring. Activity: Designed for cytotoxicity screening, with the bromophenyl group enhancing DNA intercalation or topoisomerase inhibition . Comparison: The thiazole and bromophenyl groups may increase lipophilicity and tumor penetration, whereas the target compound’s hydrazinocarbonylethyl group could favor apoptosis via caspase activation.

- N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (2b): Structural Differences: Substituted with a hydroxy-methylphenyl group. Activity: Synthesized as a hit for the A2A receptor, with the hydroxyl group enabling hydrogen bonding to receptor residues . Comparison: The hydroxy-methylphenyl group may limit blood-brain barrier penetration compared to the hydrazinocarbonylethyl group, which could enhance central nervous system targeting.

Structural and Functional Analysis Table

Key Research Findings and Trends

- Substituent Impact: Electron-withdrawing groups (e.g., chloro, bromo) enhance binding to viral proteases or DNA . Hydrazine derivatives show promise in balancing solubility and target engagement due to their dual hydrogen-bond donor/acceptor capacity .

- Receptor Selectivity: Minor structural changes (e.g., cyanopropyl vs. hydrazine) drastically alter hormone receptor modulation profiles .

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

- 3,4-Dimethoxybenzoic acid is reacted with thionyl chloride or oxalyl chloride in anhydrous conditions to yield 3,4-dimethoxybenzoyl chloride.

- Typical reaction conditions involve refluxing in an inert solvent like toluene or dichloromethane for 1–2 hours.

- The acid chloride is used immediately due to its reactivity and instability.

Preparation of Chiral Hydrazinocarbonyl Ethyl Amine Intermediate

- The chiral (R)-1-aminoethyl hydrazinecarboxamide is prepared by hydrazinolysis or reductive amination of appropriate precursors.

- Protection of hydrazine groups may be employed to avoid side reactions during coupling.

- Maintaining stereochemistry is critical; thus, mild conditions and chiral starting materials are used.

Coupling Reaction to Form (R)-N-(1-Hydrazinocarbonylethyl)-3,4-dimethoxybenzamide

- The key step is the amidation between the activated 3,4-dimethoxybenzoyl chloride and the chiral hydrazinocarbonyl ethyl amine.

- The reaction is performed in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane at low temperature (0–5 °C) to control reactivity and stereochemical retention.

- A base such as triethylamine or pyridine is added to neutralize the generated hydrochloric acid.

- Reaction monitoring is done by HPLC or TLC until completion.

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Further purification may involve column chromatography if necessary.

- The final product is characterized by:

- Melting point determination (typically 105–112 °C for related compounds).

- HPLC purity assessment (target >94%).

- NMR spectroscopy (1H and 13C) to confirm structure.

- Mass spectrometry for molecular weight confirmation.

Detailed Research Findings and Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | 3,4-Dimethoxybenzoic acid + SOCl2, reflux | 90–95 | >98 (GC) | Formation of acid chloride, used immediately due to instability |

| 2 | Preparation of chiral hydrazinocarbonyl ethyl amine | 80–85 | >95 (HPLC) | Chiral integrity maintained, mild conditions required |

| 3 | Amidation: acid chloride + hydrazinocarbonyl amine, TEA, 0–5 °C, THF | 75–85 | 94–96 | Reaction monitored by HPLC, completion when starting material <2% |

| 4 | Purification by recrystallization | 70–80 | >95 | Recrystallized from ethanol or ethyl acetate, dried under vacuum at 50–75 °C |

Literature Examples and Analogous Syntheses

- The preparation of related benzamide derivatives such as N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and itopride intermediates involves similar amidation steps with benzoyl chlorides and amines, demonstrating the general applicability of this approach.

- Hydrazinecarboxamide derivatives have been synthesized by hydrazinolysis of esters followed by amidation, as described in various medicinal chemistry studies.

- Chiral hydrazine-containing amides require careful control of reaction conditions to avoid racemization and side reactions.

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer:

- Library synthesis: Prepare analogs with variations in the hydrazine, ethyl, and benzamide groups .

- Computational modeling: Perform molecular docking (AutoDock Vina) to prioritize high-affinity targets .

- Cluster analysis: Use PCA or heatmaps to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.